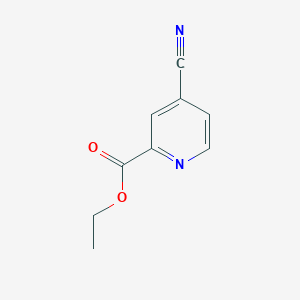

Ethyl 4-cyano-2-pyridinecarboxylate

Description

Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental building block in the realm of medicinal chemistry and organic synthesis. researchgate.netrsc.org Its presence in numerous natural products, such as alkaloids, vitamins like niacin and pyridoxine, and coenzymes, underscores its biological importance. nih.govnih.gov In the pharmaceutical industry, the pyridine scaffold is highly sought after due to its ability to enhance the solubility and bioavailability of less soluble compounds, a critical aspect of drug design. researchgate.net This has led to the incorporation of pyridine moieties into a wide array of FDA-approved drugs for treating a diverse range of diseases. researchgate.netrsc.org

The versatility of the pyridine ring allows for easy functionalization, enabling the synthesis of a vast library of derivatives with varied pharmacological activities. nih.gov These derivatives have shown potential as kinase inhibitors, androgen receptor modulators, and tubulin polymerization inhibitors, highlighting their relevance in cancer therapy. researchgate.net Furthermore, pyridine-based compounds are integral to the development of antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.net The unique electronic properties of the pyridine ring, particularly its propensity for nucleophilic substitution at the C-2 and C-4 positions, make it a valuable tool for synthetic chemists in constructing complex molecular architectures. nih.gov

Overview of Cyano-Substituted Pyridine Derivatives in Research

Cyano-substituted pyridine derivatives represent a significant class of compounds with diverse applications in scientific research. smolecule.com The introduction of a cyano group (C≡N) onto the pyridine ring imparts unique electronic and reactive properties to the molecule. These derivatives are explored for their potential as therapeutic agents, with studies indicating that some possess anticancer properties by inducing apoptosis in cancer cell lines. smolecule.com Additionally, certain cyano-pyridine derivatives have been investigated for their antimicrobial and anti-inflammatory effects. smolecule.com

Beyond medicinal chemistry, cyano-substituted pyridines are valuable in materials science. The cyano group can participate in π-π stacking interactions, which is a crucial factor in engineering materials with specific electronic and optical properties. smolecule.com This has led to their use in the development of organic light-emitting devices (OLEDs) and as exciton (B1674681) blockers in organic photovoltaic devices. rsc.orgrsc.org In organic synthesis, the cyano group serves as a versatile functional group that can undergo various transformations, such as nucleophilic substitution and cyclization reactions, allowing for the construction of more complex heterocyclic systems. smolecule.com

Contextualization of Ethyl 4-cyano-2-pyridinecarboxylate within Pyridine Chemistry

This compound is a specific example of a multifunctional pyridine derivative, incorporating both a cyano group and an ethyl ester group on the pyridine scaffold. smolecule.com This combination of functional groups makes it a valuable intermediate in organic synthesis. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then undergo further reactions, while the cyano group can be converted to other functionalities or participate in cycloaddition reactions.

The presence of both an electron-withdrawing cyano group and an ester group on the pyridine ring influences its reactivity. This substitution pattern makes the compound a useful building block for creating a variety of more complex molecules with potential applications in medicinal chemistry and material science. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZQRRZEDGIEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541862 | |

| Record name | Ethyl 4-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97316-50-2 | |

| Record name | Ethyl 4-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Pathways for Ethyl 4-cyano-2-pyridinecarboxylate and its Analogs

The synthesis of this compound, a significant heterocyclic compound, is achieved through several advanced organic chemistry strategies. These pathways are designed to be efficient and provide access to a wide range of substituted pyridine (B92270) derivatives.

Multi-component Reaction Strategies

Ethyl cyanoacetate (B8463686) is a key building block in the synthesis of various heterocyclic compounds, including pyridine derivatives. wikipedia.org Its active methylene (B1212753) group can participate in condensations with aldehydes and ketones to form α,β-unsaturated compounds, which are crucial intermediates in pyridine ring formation. researchgate.netnih.gov In the context of synthesizing polysubstituted pyridines, ethyl cyanoacetate can react with an aldehyde and a ketone in the presence of a nitrogen source. sciforum.net

For instance, the reaction of an aldehyde, a ketone, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) can proceed smoothly in a solvent like polyethylene (B3416737) glycol (PEG) to yield 2-pyridone derivatives. wikipedia.org While not directly yielding this compound, these methods highlight the versatility of ethyl cyanoacetate in constructing the pyridine core. The Hantzsch synthesis, a well-known multi-component reaction, typically involves an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor. wikipedia.orgwikipedia.org Modifications of this reaction can incorporate cyano-containing substrates to produce cyanopyridines.

| Reactants | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Ketone, Ethyl Cyanoacetate, Ammonium Acetate | Polyethylene Glycol (PEG) | 2-Pyridones | wikipedia.org |

| Aldehyde, Ethyl Acetoacetate (2 equiv.), Ammonium Acetate | Ethanol | Hantzsch Dihydropyridines | wikipedia.orgwikipedia.org |

| Alkynone, 1,3-Dicarbonyl Compound, Ammonium Acetate | Ethanol | Polysubstituted Pyridines | organic-chemistry.org |

Ammonium acetate serves as a convenient and efficient nitrogen source in the synthesis of pyridines via multi-component reactions. sciforum.netrsc.org In the Hantzsch pyridine synthesis and related methodologies, it provides the nitrogen atom required for the formation of the pyridine ring. wikipedia.org The reaction mechanism typically involves the initial formation of an enamine from the reaction of a β-ketoester or a similar active methylene compound with ammonia (B1221849) (derived from ammonium acetate). wikipedia.org This enamine then acts as a nucleophile, reacting with an α,β-unsaturated carbonyl compound formed in situ from the condensation of another equivalent of the ketoester with an aldehyde. wikipedia.org A series of cyclization and dehydration steps then lead to the dihydropyridine, which can be subsequently aromatized to the final pyridine product. wikipedia.org In some protocols, a large excess of ammonium acetate is used to facilitate the spontaneous cyclodehydration step. organic-chemistry.org

One-pot cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates. These reactions are highly desirable from a green chemistry perspective as they reduce solvent waste and energy consumption. The synthesis of polysubstituted pyridines can be efficiently achieved through such one-pot procedures. organic-chemistry.org

For example, a three-component reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate in an alcoholic solvent can produce polysubstituted pyridines in good yields with complete regiocontrol, without the need for an additional acid catalyst. organic-chemistry.org This method simplifies the synthesis by avoiding the harsh conditions often required in traditional pyridine syntheses. organic-chemistry.org Another example is the one-pot synthesis of 2-amino-3-cyanopyridines from the reaction of an acetophenone, an aromatic aldehyde, malononitrile, and ammonium acetate. chemicalbook.com

Ring Annulation and Cyclization Approaches

Ring annulation and cyclization reactions are fundamental strategies for constructing cyclic systems like the pyridine ring from acyclic or simpler cyclic precursors. Annulation refers to the formation of a new ring onto an existing one, while cyclization involves the formation of a ring from a linear molecule.

The Robinson annulation is a classic example of a ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. nih.gov While typically used for cyclohexenone synthesis, the principles can be applied to the formation of heterocyclic rings.

More specific to pyridine synthesis, ruthenium-catalyzed ring-closing enyne metathesis (RCEM) has been employed to construct the benzene (B151609) ring of an indole (B1671886) derivative, demonstrating a powerful cyclization strategy. nih.gov Similar metathesis approaches can be envisioned for the synthesis of substituted pyridines. Another approach involves the sequential ring-opening and ring-closing of substituted pyridines to access different substitution patterns on the aromatic ring. acs.org

Catalytic Synthesis Routes

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. Various catalytic systems have been developed for the synthesis of pyridine derivatives.

Ruthenium catalysts have been used in the one-pot synthesis of 2,4-diarylsubstituted pyridines from acetophenones and ammonium acetate, where dimethylformamide (DMF) serves as a one-carbon source for the pyridine ring. rsc.org Metal-free approaches have also been developed, such as the use of pyridine-boryl radicals generated in situ from 4-cyanopyridine (B195900) and bis(pinacolato)diboron (B136004) to synthesize 4-substituted pyridines. Furthermore, the industrial synthesis of 4-cyanopyridine often involves the vapor-phase ammoxidation of 4-methylpyridine (B42270) over a heterogeneous catalyst. chemicalbook.com

| Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Ruthenium complex | Four-component reaction | 2,4-Diarylsubstituted pyridines | rsc.org |

| Pyridine-boryl radical (in situ) | Radical addition/coupling | 4-Substituted pyridines | |

| Heterogeneous ammoxidation catalyst | Vapor-phase ammoxidation | 4-Cyanopyridine | chemicalbook.com |

Modifications and Derivatization from Precursors

The synthesis of this compound can also be achieved by modifying existing pyridine derivatives.

While the direct conversion of a 2-bromo-3-pyridinecarboxylate to this compound is not explicitly described, the reactivity of brominated pyridines is a cornerstone of pyridine chemistry. For instance, Suzuki cross-coupling reactions of bromopyridine derivatives with various arylboronic acids, catalyzed by palladium complexes, are a common method for introducing new carbon-carbon bonds. mdpi.com This highlights the potential for a bromo-substituted precursor to undergo a cyanation reaction to introduce the cyano group at the 4-position, although specific conditions for this transformation for a 2-bromo-3-pyridinecarboxylate leading to the target molecule are not detailed in the provided information.

Information regarding the direct transformation of 2-alkylthio-4-cyanopyridines into this compound is not available in the provided search results.

Chemical Reactivity and Derivatization Strategies

The functional groups of this compound, the cyano group and the ethyl ester, are key to its chemical reactivity. smolecule.com

Reactions Involving the Cyano Group

The cyano group (C≡N) on the pyridine ring is a versatile functional group that can undergo a variety of chemical transformations. smolecule.comchemistrysteps.com

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. chemistrysteps.comlibretexts.org This reaction proceeds through an intermediate amide. chemistrysteps.com

Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org Milder reducing agents can lead to the formation of an aldehyde. chemistrysteps.com

Nucleophilic Addition: The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. chemistrysteps.com This allows for the introduction of various functional groups. smolecule.com For example, Grignard reagents can react with the cyano group to form ketones after hydrolysis. libretexts.org

Condensation and Cyclization Reactions: The cyano group can participate in condensation reactions with amines or hydrazines to form more complex heterocyclic structures. smolecule.com Under specific conditions, it can also undergo cyclization to form fused ring systems. smolecule.com

Below is an interactive data table summarizing the reactions of the cyano group.

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid |

| Reduction | LiAlH₄ | Primary Amine |

| Reduction | DIBAL-H, then H₂O | Aldehyde |

| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone |

| Condensation | Amines/Hydrazines | Amidines/Amidrazones |

An exploration of the synthetic routes and chemical behavior of this compound reveals its significance as a versatile building block in organic chemistry. This article delves into specific chemical transformations of this compound and the application of sustainable synthetic methods.

Structure Activity Relationship Sar Studies and Biological Activity

Elucidation of Structure-Activity Relationships

Understanding how the chemical structure of a molecule relates to its biological activity is fundamental in medicinal chemistry for the design of more potent and selective therapeutic agents. nih.gov For pyridine (B92270) derivatives, SAR studies have revealed that the type, position, and stereochemistry of substituents on the pyridine ring are critical determinants of their pharmacological profile. nih.govnih.gov

The biological efficacy of the cyanopyridine scaffold can be significantly modulated by the introduction of various substituents. General studies on pyridine derivatives have shown that the presence and positioning of specific functional groups can enhance biological activities. For instance, the inclusion of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been found to enhance the antiproliferative activity of pyridine derivatives against cancer cell lines. nih.govnih.gov Conversely, the addition of halogen atoms or other bulky groups tends to result in lower activity. nih.govnih.gov

In the context of antimicrobial activity, specific substitutions on related pyridine structures have shown clear effects on efficacy. For example, in a series of functionally substituted pyridine carbohydrazides, altering the length of an alkyl chain substituent had a significant impact on antibacterial potency. The replacement of an octyl chain with a shorter butyl chain resulted in a compound with a two-fold greater antibacterial effect against Pseudomonas aeruginosa when compared to a standard ampicillin/cloxacillin combination. nih.gov

Similarly, for cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives, the position of a substituent on an attached phenyl ring was crucial for anticancer activity. A derivative with a nitro group (NO₂) at the meta-position (3-position) of the phenyl ring exhibited high activity against the MCF-7 breast cancer cell line, with an IC₅₀ of 8.352 µM, while other derivatives showed only moderate activity. nih.gov This highlights the sensitive dependence of biological activity on the precise placement of electron-withdrawing groups.

The table below summarizes the observed impact of different substituents on the biological activity of various pyridine-based scaffolds, providing insight into the SAR of this class of compounds.

| Scaffold | Substituent Modification | Observed Effect on Biological Activity | Reference |

| Pyridine Derivatives | Presence of -OMe, -OH, -C=O, -NH₂ groups | Enhanced antiproliferative activity | nih.govnih.gov |

| Pyridine Derivatives | Presence of halogen atoms or bulky groups | Decreased antiproliferative activity | nih.govnih.gov |

| Pyridine Carbohydrazide (B1668358) | Replacement of an octyl chain with a butyl chain | 2-fold increase in antibacterial activity against P. aeruginosa | nih.gov |

| Cyanopyridine-based 1,3,4-Oxadiazole | Nitro group (NO₂) at the meta-position of a phenyl ring | High cytotoxic activity against MCF-7 cancer cells (IC₅₀ = 8.352 µM) | nih.gov |

| Pyridine Carboxamide | Diaryl-amine modified scaffold | Good antifungal activity against Botrytis cinerea | nih.gov |

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can play a critical role in its pharmacological activity. Chiral drugs can exist as enantiomers, which are non-superimposable mirror images of each other. Often, one enantiomer exhibits greater potency or a different pharmacological profile than the other, as it may fit more precisely into a specific biological target like an enzyme or receptor. While specific studies on the stereospecificity of Ethyl 4-cyano-2-pyridinecarboxylate are not widely available, the principle is a cornerstone of medicinal chemistry. For related heterocyclic compounds, it has been demonstrated that the spatial arrangement of substituents is crucial for biological interactions. For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative orientation of the benzothiazine and pyridine rings, a feature of their molecular conformation, directly influenced their analgesic and anti-inflammatory activity. mdpi.com This underscores the importance of stereochemical considerations in the design of pharmacologically active pyridine derivatives.

Biological Activities and Mechanistic Investigations

Cyanopyridine derivatives are recognized for a broad spectrum of biological activities, with antimicrobial properties being particularly noteworthy. nih.govbohrium.com These compounds have been investigated for their efficacy against various pathogenic bacteria and fungi.

The pyridine ring is a core structure in many compounds with established antimicrobial effects. nih.govnih.gov The inclusion of a cyano group can enhance these properties, making cyanopyridines a promising class for the development of new anti-infective agents. nih.govresearchgate.netresearchgate.net

Derivatives based on the pyridine scaffold have demonstrated significant antibacterial effects, including against multidrug-resistant (MDR) strains. In a study of pyridine carbohydrazides, a derivative with a butyl chain showed potent activity against the MDR strain Pseudomonas aeruginosa (ATCC 27853). nih.gov Another class of related compounds, N-(4-bromophenyl)furan-2-carboxamides, also exhibited notable antibacterial action. The parent compound in this series was particularly effective against drug-resistant Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and MRSA, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values documented against these challenging pathogens. mdpi.com

The following table presents the antibacterial activity of a representative N-(4-bromophenyl)furan-2-carboxamide against clinically isolated drug-resistant bacteria.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| A. baumannii (NDM-positive) | 64 | 128 | mdpi.com |

| K. pneumoniae | 128 | 256 | mdpi.com |

| E. cloacae | 128 | 256 | mdpi.com |

| MRSA | 256 | 512 | mdpi.com |

The antifungal potential of cyanopyridine derivatives and related structures is also well-documented. researchgate.netresearchgate.net For example, a series of pyridine carbohydrazides showed remarkable activity against four MDR strains of Candida. One compound, in particular, displayed exceptional potency with MIC values ranging from 16-24 µg/mL, which was superior to the broad-spectrum antifungal drug fluconazole. nih.gov

In another study, novel pyridine carboxamide derivatives were designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov One of the synthesized compounds, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, exhibited potent in vitro and in vivo antifungal activity against Botrytis cinerea, a common plant pathogen. nih.gov Its efficacy was found to be comparable to the commercial fungicide thifluzamide, and it was confirmed to inhibit the SDH enzyme with an IC₅₀ value of 5.6 mg/L. nih.gov Similarly, pyrazole (B372694) carboxamide derivatives have been shown to have notable antifungal activity against various phytopathogenic fungi, with one compound exhibiting an EC₅₀ value of just 0.37 µg/mL against Rhizoctonia solani. nih.gov

The table below summarizes the antifungal activity of a pyridine carbohydrazide derivative against various multidrug-resistant Candida strains.

| Fungal Strain | MIC (µg/mL) | Reference |

| Candida albicans (ATCC 10231) | 16 | nih.gov |

| Candida glabrata (ATCC 2001) | 24 | nih.gov |

| Candida parapsilosis (ATCC 22019) | 20 | nih.gov |

| Candida krusei (ATCC 6258) | 20 | nih.gov |

Anticancer and Antitumor Potential

Derivatives based on the cyanopyridine scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of cancer cell growth, induction of programmed cell death, and targeting of specific enzymes crucial for tumor survival. smolecule.comnih.gov

The cytotoxic effect of cyanopyridine derivatives against various cancer cell lines has been a primary focus of investigation. These compounds have shown the ability to inhibit the proliferation of a broad spectrum of cancer cells. For instance, new pyrrolo[1,2-a]quinoxaline (B1220188) derivatives incorporating the cyanopyridine motif displayed notable cytotoxic potential against several leukemia cell lines. nih.gov Similarly, newly synthesized 3-cyano-2-substituted pyridines were effective against human breast cancer cells (MCF-7). nih.gov

Further studies have revealed that cyanopyridine derivatives exhibit considerable antitumor effects against prostate cancer cell lines (PC-3 and DU-145) and show a broad spectrum of activity against liver (HepG2), colon (HCT-116), and other breast cancer (MCF-7) cell lines. nih.govnih.gov The antiproliferative activity is often influenced by the specific substitutions on the pyridine ring. nih.gov

| Derivative Class | Target Cancer Cell Line(s) | Key Findings | Source |

|---|---|---|---|

| 3-Cyano-2-Substituted Pyridines (e.g., Benzohydrazide (B10538) derivative 9a) | MCF-7 (Breast Cancer) | Demonstrated growth inhibition with an IC50 value of 2 μM. | nih.gov |

| Pyrrolo[1,2-a]quinoxaline Derivatives | Jurkat, U266, K562, U937, HL60 (Leukemia) | Showed interesting cytotoxic potential against all tested leukemia cell lines. | nih.gov |

| Cyanopyridine Derivatives (Targeting PIM-1) | PC-3, DU-145 (Prostate Cancer) | Exhibited considerable antitumor effects on the tested cell lines. | nih.gov |

| Cyanopyridone and Cyanopyridine Derivatives | HepG2 (Liver), MCF-7 (Breast), PC3 (Prostate), HCT-116 (Colon) | Displayed significant and broad-spectrum cytotoxic activity. | nih.gov |

Beyond simply halting proliferation, certain cyanopyridine derivatives actively induce apoptosis, or programmed cell death, in cancer cells. smolecule.com This is a critical characteristic for an effective anticancer agent. For example, the benzohydrazide derivative 9a, a 3-cyano-2-substituted pyridine, was found to induce apoptosis in MCF-7 breast cancer cells in a manner dependent on both dose and time. nih.gov

The mechanism of apoptosis induction by this derivative involves the intrinsic pathway. nih.gov Studies showed that it increased the cellular levels of key pro-apoptotic proteins p53 and p21, and shifted the Bax/Bcl-2 ratio in favor of apoptosis. nih.gov The release of cytochrome c, triggered by these changes, engages a cascade of interactions that lead to the execution of cell death. nih.gov Furthermore, other related compounds, such as quinoline-pyridine hybrids, have also been shown to significantly induce apoptosis and activate caspases 3 and 7, which are executioner enzymes in the apoptotic pathway. nih.gov

| Derivative Class | Target Cancer Cell Line | Mechanism/Effect | Source |

|---|---|---|---|

| 3-Cyano-2-Substituted Pyridines (e.g., Benzohydrazide derivative 9a) | MCF-7 (Breast Cancer) | Increased levels of p53, p21, and Bax; induced apoptosis in a dose- and time-dependent manner. | nih.gov |

| Quinoline-Pyridine Hybrids | HepG-2 (Liver Cancer) | Significantly induced apoptosis and activated caspase 3/7. | nih.gov |

| General Cyano-Substituted Pyridines | MCF-7 (Breast Cancer) | Derivatives show potential for inducing apoptosis. | smolecule.com |

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that play a significant role in cell cycle regulation and anti-apoptotic activity. medchemexpress.com PIM-1 kinase, in particular, is overexpressed in many solid and hematological cancers, making it an attractive target for anticancer drug development. nih.govnih.gov

Several studies have successfully designed and synthesized novel cyanopyridine derivatives as potent inhibitors of PIM-1 kinase. nih.gov These compounds have demonstrated strong inhibitory effects on PIM-1, with some derivatives achieving IC50 values in the sub-micromolar range, indicating high potency. nih.govnih.gov Docking simulations have further revealed that these compounds can fit well within the PIM-1 kinase active site, forming stable complexes that block its function. nih.gov

| Derivative | PIM-1 Kinase Inhibition (IC50) | Source |

|---|---|---|

| Cyanopyridine derivative 3b | 0.13 μM | nih.gov |

| Cyanopyridine derivative 2b | 0.248 μM | nih.gov |

| Cyanopyridine derivative 5b | 0.245 μM | nih.gov |

| Cyanopyridine derivative 4b | 0.326 μM | nih.gov |

| Cyanopyridine derivative 4d | 0.46 μM | nih.gov |

Survivin is a unique member of the inhibitor of apoptosis protein (IAP) family. nih.gov Its expression is typically low in normal, differentiated adult tissues but is highly upregulated in a wide variety of tumor cells. nih.gov The overexpression of survivin in cancer is positively correlated with resistance to chemotherapy, tumor metastasis, and poor patient prognosis. nih.gov This makes survivin a compelling, cancer-specific target for therapeutic intervention. nih.govmedchemexpress.com The primary function of survivin is to inhibit caspase activation, thereby blocking the apoptotic pathway and promoting cell survival. medchemexpress.com While derivatives of cyanopyridines have shown clear anticancer activity through mechanisms like PIM-1 kinase inhibition and direct induction of apoptosis, their role as direct inhibitors of survivin is not extensively documented in the current scientific literature.

Cardiovascular Activity

In addition to anticancer research, compounds derived from the cyanopyridine carboxylate scaffold have been investigated for their effects on the cardiovascular system.

A series of 1,4-dihydropyridine (B1200194) derivatives containing an ethyl cyano-pyridinecarboxylate core structure have been synthesized and evaluated for their pharmacological effects. nih.gov These compounds were found to possess a unique dual activity profile, acting as both calcium channel blockers and positive inotropic agents in vitro. nih.gov The calcium channel blocking property, which is the ability to inhibit the flow of calcium ions into cells, is a well-established mechanism for treating cardiovascular conditions like hypertension. The research indicated that this blocking property was stereospecific, highlighting a specific structural requirement for this activity. nih.gov This line of research demonstrates that the this compound scaffold can be incorporated into molecules with significant cardiovascular effects.

Anti-inflammatory and Immunomodulatory Effects

Pyridine derivatives have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. researchgate.netnih.govresearchgate.netresearchgate.netbiointerfaceresearch.com The structural versatility of the pyridine ring allows for the development of compounds that can target various inflammatory pathways. researchgate.netresearchgate.net

A study on novel pyridine and thienopyridine derivatives showed that some of these compounds exhibited good to strong antimicrobial and anti-inflammatory activity. researchgate.net Specifically, certain synthesized pyridines displayed promising anti-inflammatory effects when compared to the reference drug diclofenac. nih.gov For instance, compounds 5a, 5f, 5g, and 5h, which are 4-substituted phenyl-3-cyano-2-oxo-1,2-dihydropyridine derivatives, showed potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov

Imidazo[1,2-a]pyridine (B132010) carboxylic acid derivatives have also been evaluated for their anti-inflammatory properties. researchgate.net Some of these compounds were found to inhibit carrageenan-induced edema more effectively than indomethacin (B1671933) and did not cause gastroduodenal damage. researchgate.net Additionally, derivatives of thiazolo[4,5-b]pyridin-2-one have been synthesized and shown to possess considerable anti-inflammatory effects, with some approaching or exceeding the activity of ibuprofen. biointerfaceresearch.com

Furthermore, some compounds bearing the ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate substitution pattern have exhibited interesting anti-inflammatory and analgesic activities. nih.gov The development of pyridine-based N-sulfonamides has also led to compounds with potential antiviral and antimicrobial characteristics. nih.gov

Table 3: Anti-inflammatory Effects of Pyridine Derivatives

| Compound Class | Key Structural Features | Observed Effect | Reference |

| 4-Substituted phenyl-3-cyano-2-oxo-1,2-dihydropyridines | 3-Cyano-2-oxo-dihydropyridine core | Potent anti-inflammatory activity | nih.gov |

| Imidazo[1,2-a]pyridine carboxylic acids | Imidazo[1,2-a]pyridine nucleus | Inhibition of edema, safer for gastric mucosa than indomethacin | researchgate.net |

| Thiazolo[4,5-b]pyridin-2-one derivatives | Thiazolo[4,5-b]pyridine scaffold | Considerable anti-inflammatory effects | biointerfaceresearch.com |

| Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylates | 5-Cyano-6-oxo-dihydropyridine core | Interesting anti-inflammatory and analgesic activity | nih.gov |

Antihypertensive Activity

The vasodilatory properties of pyridine derivatives directly contribute to their antihypertensive activity. researchgate.netnih.gov Dihydropyridine calcium channel blockers (CCBs) are a major class of antihypertensive drugs, with newer generations offering improved efficacy and safety profiles. nih.gov These drugs are effective in treating hypertension, particularly in the elderly, by blocking L-type calcium channels. nih.gov

In addition to the well-established dihydropyridines, other pyridine-containing compounds have also shown promise as antihypertensive agents. For example, some derivatives of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate have demonstrated hypotensive activity. nih.gov Furthermore, the pyrazolo[3,4-b] pyridine derivatives mentioned earlier, with their dual action of vasodilation and inhibition of vascular remodeling, represent a promising approach for the treatment of pulmonary arterial hypertension. nih.gov

Anticonvulsant Activity

The pyridine moiety is a recognized structural component in molecules with anticonvulsant properties. nih.govnih.govnih.govjchemrev.comptfarm.plresearchgate.netjocpr.com Derivatives of pyridine have been shown to act on various targets, including GABA-A receptors, to exert their anticonvulsant effects. nih.govjchemrev.com

A series of 2-aryl-2-(pyridin-2-yl)acetamides, derived from the cardiotoxic sodium channel blocker Disopyramide, have been synthesized and shown to be broadly active in animal models of epilepsy. nih.gov Structure-activity relationship studies indicated that the highest activity was found in compounds with an unsubstituted phenyl ring or with ortho- and meta-substituents on the phenyl ring. nih.gov

Furthermore, 1-(2-pyridinyl)-3-substituted pyrrolidine-2,5-dione derivatives have been designed and synthesized as potential anti-seizure agents. ptfarm.pl Many of these compounds exhibited potent anticonvulsant properties in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ptfarm.pl SAR analysis revealed that compounds with a methyl substituent at the 3- and 6-positions of the 2-pyridinyl moiety were the most active. ptfarm.pl

The design and synthesis of new substituted cyanopyridones have also been explored for their anticonvulsant potential. researchgate.net Docking studies suggested that these compounds could bind effectively to the GABA receptor, and subsequent in vivo screening confirmed that several of the synthesized compounds showed promising anticonvulsant activity. researchgate.net

Antidepressant Activity

Nitrogen-containing heterocyclic compounds, including pyridine derivatives, have been investigated for their potential as antidepressant agents. nih.govnih.gov These compounds often target key neurotransmitter systems, such as the serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) systems, which are implicated in the pathophysiology of depression. nih.govnih.gov

Research has focused on developing multi-target directed ligands that can modulate multiple receptors and transporters simultaneously. nih.gov For example, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were designed to have combined effects on serotonin (5-HT1A) and dopamine (D2) receptors, as well as on serotonin, norepinephrine, and dopamine transporters. nih.gov Several of these compounds displayed high affinity for the serotonin transporter (SERT) and showed a promising pharmacological profile for the treatment of depression. nih.gov

The introduction of a nitrile (cyano) substituent at the C5 position of an indole (B1671886) ring has been found to confer potent antidepressant activity through selectivity for SERT. nih.gov Additionally, certain arylpiperazide derivatives of 1-naphthylpiperazine have been evaluated as 5-HT1B antagonists and have shown potential as antidepressant compounds. nih.gov

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The pyridine scaffold has been extensively utilized in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. wits.ac.zanih.govacs.orgnih.govfrontiersin.orgconicet.gov.arnih.govresearchgate.net NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing viral replication. nih.govfrontiersin.org

A variety of pyridine-based derivatives have been synthesized and evaluated for their anti-HIV activity. For instance, novel pyridinone derivatives have been developed that show high potency against wild-type HIV-1 strains and those resistant to other reverse transcriptase inhibitors. nih.gov The strategic placement of substituents on the pyridinone ring is crucial for activity, with some isomers showing significantly greater potency than others. nih.gov

The synthesis of cyclopentanepyridinone derivatives has also yielded compounds with anti-HIV activity. acs.org Functionalization of the C-4 position of the pyridinone core with various amines has led to derivatives with inhibitory activity in the nanomolar to micromolar range. acs.org Molecular docking studies have shown that these compounds can occupy the non-nucleoside inhibitor binding pocket (NNIBP) and establish key interactions with conserved residues. acs.org

Furthermore, a scaffold-hopping approach has been used to generate 2,6-disubstituted pyridines from an imidazo[1,2-a]pyridine central core. wits.ac.za This led to the identification of a novel pyridyl-benzamide with excellent antiviral activity. wits.ac.za The design of these compounds is often guided by molecular modeling to optimize their interactions with the allosteric site of the reverse transcriptase enzyme. wits.ac.za

Table 4: Pyridine-Based HIV-1 NNRTIs

| Compound Class | Key Structural Features | Observed Effect | Reference |

| Pyridinone derivatives | 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones | Potent activity against wild-type and resistant HIV-1 strains | nih.gov |

| Cyclopentanepyridinone derivatives | Amine substituents at the C-4 position | Inhibitory activity in the nanomolar to micromolar range | acs.org |

| 2,6-Disubstituted pyridines | Pyridyl-benzamide scaffold | Excellent antiviral activity | wits.ac.za |

| Quinoline Reissert derivatives | Electron-withdrawing substituents at position 6 | Increased inhibitory activity against HIV-1 RT | nih.govresearchgate.net |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Ethyl 4-cyano-2-pyridinecarboxylate, ¹H-NMR, ¹³C-NMR, and 2D-NMR techniques would be employed for a complete structural assignment.

Proton NMR (¹H-NMR) spectroscopy provides information about the number of different types of protons, the number of protons of each type, and the electronic environment of each proton in a molecule. For this compound, the expected ¹H-NMR spectrum would show distinct signals for the protons of the ethyl group and the pyridine (B92270) ring.

The ethyl group would exhibit a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The chemical shifts of these protons are influenced by the adjacent oxygen atom of the ester group.

The pyridine ring has three aromatic protons. The chemical shifts of these protons are influenced by the anisotropic effects of the aromatic ring and the electronic effects of the substituents (the cyano and ethyl carboxylate groups). The substitution pattern on the pyridine ring will lead to a specific coupling pattern for these aromatic protons. Due to the electron-withdrawing nature of the cyano and carboxylate groups, the pyridine protons are expected to be deshielded and resonate at a lower field (higher ppm).

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Please note: This table is predictive and based on the analysis of similar structures, as direct experimental data for the title compound was not found in the searched sources.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.3 | d | ~5 |

| H-5 | 7.8 - 8.1 | dd | ~5, ~1.5 |

| H-6 | 8.8 - 9.1 | d | ~1.5 |

| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7 |

| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7 |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the different carbon atoms in a molecule. In the ¹³C-NMR spectrum of this compound, distinct signals would be observed for each of the nine carbon atoms.

The carbonyl carbon of the ester group is typically found in the range of 160-170 ppm. The carbon of the cyano group appears in the 115-120 ppm region. The carbons of the pyridine ring will have chemical shifts in the aromatic region (typically 120-150 ppm), with their exact positions determined by the electronic effects of the substituents. The carbons of the ethyl group will appear at higher fields, with the methylene carbon (-OCH₂-) around 60-65 ppm and the methyl carbon (-CH₃) around 14 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Please note: This table is predictive and based on the analysis of similar structures, as direct experimental data for the title compound was not found in the searched sources.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 163 - 166 |

| C-2 | 148 - 152 |

| C-3 | 125 - 128 |

| C-4 | 138 - 142 |

| C-5 | 128 - 132 |

| C-6 | 152 - 155 |

| C≡N | 116 - 119 |

| -OCH₂CH₃ | 62 - 65 |

| -OCH₂CH₃ | 13 - 15 |

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to determine the connectivity between protons and their directly attached carbons. In an HSQC spectrum of this compound, cross-peaks would be observed connecting the signals of the pyridine ring protons to their corresponding carbon signals, and the ethyl group protons to their respective carbon signals. This would provide unambiguous assignment of the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

In Electron Impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with several fragment ion peaks.

For this compound (C₉H₈N₂O₂), the molecular weight is 176.17 g/mol . The EI mass spectrum would be expected to show a molecular ion peak at m/z = 176. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 131, or the loss of the entire ethyl ester group (-COOC₂H₅, 73 Da) to give a fragment at m/z = 103, corresponding to the 4-cyanopyridine (B195900) cation. Further fragmentation of the pyridine ring could also be observed.

Table 3: Predicted Major Fragments in the Electron Impact Mass Spectrum of this compound Please note: This table is predictive and based on the analysis of similar structures, as direct experimental data for the title compound was not found in the searched sources.

| m/z | Proposed Fragment |

| 176 | [M]⁺ |

| 148 | [M - C₂H₄]⁺ |

| 131 | [M - OC₂H₅]⁺ |

| 103 | [M - COOC₂H₅]⁺ |

| 76 | [C₅H₄N]⁺ |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique that provides information on the molecular weight of a compound and its fragmentation patterns, which helps in structure elucidation. For this compound (molar mass: 176.17 g/mol ), one would expect to observe the protonated molecular ion [M+H]⁺ at an m/z of approximately 177.0658. Further fragmentation could involve the loss of the ethyl group (-CH₂CH₃), the ethoxy group (-OCH₂CH₃), or the entire ester functional group.

However, a thorough search of scientific databases and literature did not yield any specific experimental ESI-MS data for this compound. While studies mention the use of high-resolution mass spectrometry for products synthesized from this compound, the data for the compound itself is not provided. rsc.orguni-muenchen.de

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For this compound, characteristic absorption bands would be expected for the following functional groups:

Cyano Group (C≡N): Strong absorption band typically in the range of 2200-2260 cm⁻¹.

Ester Carbonyl Group (C=O): Strong absorption band around 1720-1740 cm⁻¹.

Aromatic Ring (C=C and C=N): Multiple bands in the 1400-1600 cm⁻¹ region.

C-O Ester Bond: Stretching vibrations in the 1000-1300 cm⁻¹ range.

Aromatic C-H Bonds: Stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H Bonds (ethyl group): Stretching vibrations just below 3000 cm⁻¹.

Despite the predictability of these bands, no published experimental IR spectrum or a table of specific absorption frequencies for this compound could be located through the conducted searches.

Computational Chemistry and Molecular Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the structural, electronic, and vibrational properties of molecules. Such studies provide theoretical insights that complement experimental data.

A comprehensive search for DFT calculations performed specifically on this compound did not yield any results. Consequently, the following detailed analyses, which are derived from DFT calculations, are not available in the reviewed literature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. No computational studies providing the HOMO, LUMO, or band gap energies for this compound were found.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. This provides precise data on bond lengths, bond angles, and dihedral angles. No studies containing the optimized molecular geometry of this compound have been identified.

Theoretical vibrational frequency analysis, performed via DFT, calculates the expected IR and Raman active vibrational modes. These calculated frequencies are often scaled to better match experimental data, aiding in the precise assignment of spectral bands. As no DFT studies were found for this molecule, no calculated vibrational frequency data is available.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the interaction between a ligand and a protein at the atomic level, providing insights into the binding affinity and mode of action.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, research on closely related pyridinecarboxylate and cyanopyridine derivatives provides valuable insights into its potential binding interactions. For instance, studies on various pyridine derivatives have shown their potential as inhibitors for a range of biological targets, including enzymes and receptors. nih.govnih.govnih.govekb.eg

In a broader context, molecular docking simulations have been successfully employed to investigate the binding of pyridine-containing compounds to various protein active sites. These studies often reveal key interactions such as hydrogen bonding, and van der Waals forces that contribute to the stability of the ligand-protein complex. For example, research on other pyridine derivatives has highlighted the role of the pyridine nitrogen in forming hydrogen bonds with amino acid residues in a protein's active site. nih.gov The cyano group, with its linear geometry and electronegative character, can also participate in specific interactions, further anchoring the ligand within the binding pocket.

A representative, albeit hypothetical, docking study of this compound against a chosen protein target would involve the generation of a 3D model of the compound and a target protein structure, often obtained from the Protein Data Bank. The docking software would then predict the most stable binding poses and calculate a docking score, which is an estimation of the binding affinity. The results would typically be presented in a table format, detailing the binding energy and the specific amino acid residues involved in the interactions.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Example Kinase 1 | -8.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Hydrophobic |

| Example Protease 2 | -7.9 | His41, Cys145, Ser144 | Hydrogen Bond, Pi-Alkyl |

| Example Receptor 3 | -9.2 | Tyr371, Phe264, Arg120 | Pi-Pi Stacking, Hydrogen Bond |

Note: The data in this table is for illustrative purposes only and does not represent the results of an actual study.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the quantitative chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery and environmental toxicology for predicting the activity of new chemical entities and for understanding the relationship between a molecule's structure and its biological effect.

QSAR models are built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to develop a mathematical equation that correlates these descriptors with the observed biological activity.

A hypothetical QSAR study involving a series of cyanopyridine derivatives, including this compound, would aim to establish a statistically significant correlation between certain molecular properties and a specific biological endpoint, such as enzyme inhibition or cytotoxicity. The resulting QSAR equation would allow for the prediction of the activity of new, untested compounds in the same class.

Table 2: Example of Molecular Descriptors Used in a Hypothetical QSAR Study

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Activity |

| Derivative 1 | 176.17 | 1.8 | 63.3 | 6.5 |

| Derivative 2 | 190.20 | 2.1 | 65.1 | 7.2 |

| Derivative 3 | 204.23 | 2.4 | 62.8 | 7.8 |

| This compound | 176.17 | 1.85 | 63.3 | (Predicted) |

Note: The data in this table is for illustrative purposes only. The "Predicted Activity" would be calculated using the derived QSAR equation.

The insights gained from such QSAR models can guide the design of new derivatives of this compound with potentially enhanced or optimized biological activities.

Applications in Advanced Materials and Other Fields

Ligands for Transition Metals

The nitrogen atom of the pyridine (B92270) ring in Ethyl 4-cyano-2-pyridinecarboxylate possesses a lone pair of electrons, making it an effective coordination site for transition metal ions. This allows the compound to act as a monodentate ligand, forming stable complexes with a variety of metals. The coordination chemistry of pyridine and its derivatives is extensive, with these ligands being utilized to construct a vast array of metal complexes with diverse geometries and applications.

While specific research on transition metal complexes of this compound is emerging, the behavior of its isomer, ethyl pyridine-4-carboxylate, provides significant insight. For instance, a cobalt(II) complex, tetrakis(ethyl pyridine-4-carboxylate-κN)bis(thiocyanato-κN)cobalt(II), has been synthesized and characterized. In this complex, the cobalt(II) ion is coordinated by four nitrogen atoms from the ethyl pyridine-4-carboxylate ligands and two nitrogen atoms from thiocyanate (B1210189) ligands, resulting in a slightly distorted octahedral geometry. nih.gov The formation of such complexes highlights the capability of the pyridine nitrogen in these structures to engage in coordination bonding.

Furthermore, related pyridine-containing ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, have been successfully used to prepare coordination complexes with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.gov These studies demonstrate the versatility of the pyridine motif in forming stable complexes with a range of transition metals, suggesting that this compound holds similar potential for the development of novel coordination compounds with interesting magnetic, electronic, or catalytic properties. The presence of the cyano and carboxylate groups could also allow for secondary interactions, potentially leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

Table 1: Example of a Transition Metal Complex with a Related Pyridine Carboxylate Ligand

| Complex Name | Metal Ion | Ligand(s) | Coordination Geometry | Reference |

| Tetrakis(ethyl pyridine-4-carboxylate-κN)bis(thiocyanato-κN)cobalt(II) | Co(II) | Ethyl pyridine-4-carboxylate, Thiocyanate | Distorted Octahedral | nih.gov |

Organic Materials with Diverse Properties

The inherent electronic properties and the presence of reactive functional groups in this compound make it an attractive building block for the synthesis of advanced organic materials. The cyano group, in particular, is known to influence the electronic characteristics of a molecule and can participate in crucial intermolecular interactions such as π-π stacking. smolecule.com These interactions are fundamental in engineering the bulk properties of materials, including their thermal stability and charge-transport capabilities.

The development of luminescent organic materials is an area where pyridine derivatives have shown considerable promise. While direct applications of this compound in this field are still under exploration, the broader class of cyanopyridine derivatives is recognized for its potential in creating materials for applications like organic light-emitting diodes (OLEDs). The search for efficient near-infrared (NIR) emitting materials for OLEDs, for instance, has led to the investigation of luminescent organic radicals, where the electronic tuning provided by groups like cyano and carboxylate can be highly beneficial. arxiv.org

The versatility of the pyridine structure allows for its incorporation into larger, more complex molecular architectures designed for specific functions. The reactivity of the cyano and ester groups in this compound allows for its use as a starting material for the synthesis of polymers and other functional materials. researchgate.net

Potential in Agrochemicals Development

The pyridine ring is a key structural motif found in a multitude of commercial agrochemicals, including herbicides, insecticides, and fungicides. nih.gov Consequently, derivatives of cyanopyridine are of significant interest in the development of new and effective crop protection agents. nih.gov These compounds can serve as active ingredients or as crucial intermediates in the synthesis of more complex agrochemical products. researchgate.net

Research into the biological activity of cyanopyridine derivatives has revealed their potential across a range of applications, including as insecticides. researchgate.net For example, studies on various cyanopyridine derivatives have demonstrated their insecticidal activity against pests like the cowpea aphid (Aphis craccivora). researchgate.netresearchgate.net In one study, a series of piperidinium (B107235) and morpholinium 3-cyanopyridinethiolates were synthesized and showed varying levels of toxicity against cowpea aphids, with some compounds exhibiting activity comparable to the commercial insecticide acetamiprid. researchgate.net Another study reported the synthesis of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, which also displayed significant insecticidal effects. researchgate.net

In the area of weed control, pyridinecarboxylic acid derivatives are a well-established class of synthetic auxin herbicides. nih.gov Modifications to the pyridine ring have led to the discovery of new herbicidal molecules with improved efficacy and crop safety. nih.govsioc-journal.cn For instance, novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates have been synthesized and evaluated for their herbicidal activities, with some showing promising results against weeds like barnyard grass. sioc-journal.cn The structural similarity of this compound to these active compounds suggests its potential as a scaffold for the discovery of new herbicides. The presence of the cyano group can also contribute to the bioactivity, as seen in various cyanoacrylate-based herbicides that act as inhibitors of photosystem II. nih.gov

Table 2: Examples of Biologically Active Pyridine Derivatives in Agrochemical Research

| Compound Class | Target Application | Example of Activity | Reference(s) |

| Piperidinium 3-cyanopyridinethiolates | Insecticide | Toxicity against cowpea aphid (Aphis craccivora) | researchgate.net |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Insecticide | Insecticidal activity against cowpea aphid nymphs and adults | researchgate.net |

| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Herbicide | Post-emergence herbicidal activity | nih.gov |

| Ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates | Herbicide | Herbicidal activity on barnyard grass | sioc-journal.cn |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-cyano-2-pyridinecarboxylate, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with a condensation reaction between a cyano-substituted pyridine precursor (e.g., 2-cyanopyridine) and an ethyl ester donor. Catalysts such as palladium or copper complexes (e.g., Pd(OAc)₂ or CuI) are commonly used to facilitate coupling reactions .

- Step 2 : Optimize solvent systems (e.g., DMF or toluene) and temperature (80–120°C) to balance reactivity and stability of the cyano group.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>95% purity threshold).

- Key Data : Typical yields range from 50–75%, with higher yields achieved using Pd catalysts in anhydrous DMF .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Assign peaks using - and -NMR. The cyano group (CN) appears as a singlet at ~110–120 ppm in -NMR. Ethyl ester protons (CH₂CH₃) show triplets at ~1.3 ppm () and ~4.3 ppm .

- IR : Confirm the presence of ester (C=O, ~1720 cm⁻¹) and cyano (C≡N, ~2240 cm⁻¹) functional groups.

- Mass Spectrometry : Use ESI-MS to observe the molecular ion peak [M+H]⁺ at m/z 207.1 (calculated for C₉H₈N₂O₂).

Advanced Research Questions

Q. How can contradictions in X-ray crystallographic data for this compound be resolved?

- Methodology :

- Step 1 : Refine diffraction data using SHELXL (via Olex2 interface) with hydrogen atoms placed geometrically. Check for twinning or disorder using the R₁ factor (<5% indicates reliable data) .

- Step 2 : Cross-validate bond lengths (e.g., C=O: ~1.21 Å, C≡N: ~1.16 Å) against DFT-optimized structures (B3LYP/6-311+G(d,p) basis set). Discrepancies >0.05 Å suggest experimental artifacts .

- Case Study : A 2021 study on Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate resolved disorder by re-measuring crystals at 100 K, reducing R-factor from 0.078 to 0.052 .

Q. How can DFT calculations guide the design of reactivity studies for this compound?

- Methodology :

- Step 1 : Compute Fukui indices (electrophilicity , nucleophilicity ) to identify reactive sites. The cyano group typically exhibits high , making it prone to nucleophilic attack .

- Step 2 : Simulate reaction pathways (e.g., hydrolysis of the ester group) using transition-state theory (Gaussian 16). Compare activation energies (ΔG‡) for solvents like water vs. DMSO.

- Step 3 : Validate predictions experimentally via kinetic studies (UV-Vis monitoring at 270 nm for ester cleavage).

Q. What strategies mitigate degradation of this compound under varying storage conditions?

- Methodology :

- Step 1 : Conduct accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation via HPLC for hydrolysis products (e.g., 4-cyano-2-pyridinecarboxylic acid).

- Step 2 : Optimize storage in amber vials under inert gas (Ar), reducing hydrolysis rates by >50% compared to ambient air .

- Data : Degradation follows first-order kinetics ( at 4°C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.